VAP‑1 Inhibitory Potency: Species-Dependent IC50 Profile Versus Reference VAP‑1 Inhibitors
N-Benzyl-2-ethoxybenzamide inhibits rat VAP‑1 with an IC50 of 36 nM but human VAP‑1 with an IC50 of 340 nM, representing a ~9.4‑fold preference for the rat enzyme [1]. In contrast, the Astellas guanidine‑thiazole compound 35c exhibits the opposite selectivity: human VAP‑1 IC50 = 22.5 nM, rat VAP‑1 IC50 = 50.4 nM [2]. The more advanced inhibitor PXS‑4728A shows human IC50 = 15 nM and rat IC50 = 20.6 nM [2]. Thus, N-benzyl-2-ethoxybenzamide is uniquely suited for rodent‑model studies where human‑biased inhibitors would under‑perform.
| Evidence Dimension | VAP‑1 enzyme inhibition IC50 (nM) across species |
|---|---|
| Target Compound Data | Rat VAP‑1 IC50 = 36 nM; Human VAP‑1 IC50 = 340 nM |
| Comparator Or Baseline | Compound 35c: Rat IC50 = 50.4 nM, Human IC50 = 22.5 nM; PXS‑4728A: Rat IC50 = 20.6 nM, Human IC50 = 15 nM |
| Quantified Difference | Target compound rat/human ratio = 0.106 (rat‑selective); Compound 35c rat/human ratio = 2.24 (human‑selective); PXS‑4728A rat/human ratio = 1.37 (modestly human‑selective) |
| Conditions | Recombinant rat and human VAP‑1; radiochemical assay with ¹⁴C‑benzylamine substrate; 20 min preincubation (target compound); fluorescence assay with benzylamine substrate (comparators) |
Why This Matters
The inverted species-selectivity profile makes N-benzyl-2-ethoxybenzamide a superior tool compound for preclinical rodent inflammation models where human‑biased VAP‑1 inhibitors lack sufficient target engagement.
- [1] BindingDB. BDBM50205316 (CHEMBL3923237): Inhibition of rat VAP-1 (IC50 = 36 nM) and human VAP-1 (IC50 = 340 nM) by N-benzyl-2-ethoxybenzamide. View Source
- [2] Kubota R, et al. Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1. Mediators Inflamm. 2020;2020:3270513. Table 1. View Source
